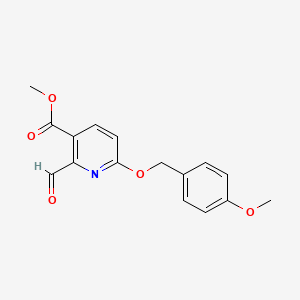![molecular formula C9H11N5OS B11789475 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a thiomorpholine ring fused to a triazolopyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the reaction of thiouracil derivatives with hydrazonoyl chlorides under specific conditions. One common method includes the use of a thermal retro Diels-Alder reaction, which allows for the regioselective formation of the desired triazolopyrimidine structure . The reaction conditions often involve heating the reactants to high temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets has made it a subject of interest in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation through the inhibition of kinases .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A related compound with different functional groups that may exhibit distinct biological activities.
Uniqueness
7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to the presence of the thiomorpholine ring, which can impart specific electronic and steric properties to the molecule. This uniqueness can influence its binding affinity and selectivity towards various biological targets, making it a valuable scaffold for drug development.
特性
分子式 |
C9H11N5OS |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
7-thiomorpholin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5OS/c15-9-12-11-8-5-7(10-6-14(8)9)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,12,15) |
InChIキー |
JUMVAJKSGAJKPL-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C2=CC3=NNC(=O)N3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)




![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)

![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)



![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)

